molecular formula C23H20FNO3 B2922610 1-(4-Fluorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 898478-04-1

1-(4-Fluorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B2922610
CAS No.: 898478-04-1
M. Wt: 377.415
InChI Key: ILHKCJNXOXZSCZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate is a useful research compound. Its molecular formula is C23H20FNO3 and its molecular weight is 377.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Properties

Research on derivatives related to "1-(4-Fluorophenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate" includes the synthesis of various analogs with potential antibacterial activities. For example, studies on pyridonecarboxylic acids and fluoronaphthyridines have shown that these compounds, which share structural similarities, exhibit significant antibacterial potency. The synthesis process often involves intricate steps to introduce different substituents, aiming to enhance the antibacterial activity and selectivity of these compounds (Egawa et al., 1984; Bouzard et al., 1992).

Structure-Activity Relationships (SAR)

The study of structure-activity relationships is crucial in understanding how different modifications to the molecular structure affect the biological activity of compounds. Research into 1,4-dihydro-4-oxopyridinecarboxylic acids, for instance, explores variations in substituents at specific positions on the molecule and assesses their impact on antibacterial efficacy. Such studies are foundational in guiding the design of new compounds with improved therapeutic profiles (Matsumoto et al., 1984).

Potential for Pharmacological Applications

The potential for pharmacological applications of compounds related to "this compound" extends into areas such as the development of selective inhibitors for specific enzymes or receptors. For example, research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified potent and selective inhibitors of the Met kinase superfamily, highlighting the therapeutic potential of such compounds in cancer treatment (Schroeder et al., 2009).

Properties

IUPAC Name

[1-(4-fluorophenyl)-1-oxopropan-2-yl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO3/c1-14(22(26)15-10-12-16(24)13-11-15)28-23(27)21-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)21/h2,4,6,8,10-14H,3,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHKCJNXOXZSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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